2-(4-Methoxy-3-nitrophenyl)-3-(4-methyl-3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine
Description
This compound belongs to the 1,3-thiazolidine class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features two aromatic substituents:
- 4-Methoxy-3-nitrophenyl group: A methoxy (-OCH₃) electron-donating group at the para position and a nitro (-NO₂) electron-withdrawing group at the meta position on the phenyl ring.
- 4-Methyl-3-nitrobenzene-1-sulfonyl group: A sulfonyl (-SO₂-) linker attached to a nitro-substituted (meta) and methyl-substituted (para) benzene ring.
Though direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs offer insights into its properties.
Properties
CAS No. |
477516-31-7 |
|---|---|
Molecular Formula |
C17H17N3O7S2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H17N3O7S2/c1-11-3-5-13(10-14(11)19(21)22)29(25,26)18-7-8-28-17(18)12-4-6-16(27-2)15(9-12)20(23)24/h3-6,9-10,17H,7-8H2,1-2H3 |
InChI Key |
JWFRVFKQMGTLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline
- Molecular Formula: C12H11ClF N2O2
- Molecular Weight: 270.68 g/mol
The presence of the nitro group and halogen substituents contributes to the compound's biological properties, influencing its interaction with biological targets.
The biological activity of 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group is known to undergo reduction, which can lead to the formation of reactive intermediates that may interact with cellular macromolecules, such as DNA and proteins. This interaction can result in:
- DNA Binding: The compound may intercalate into DNA, leading to structural changes that disrupt replication and transcription processes.
- Topoisomerase Inhibition: Similar compounds have shown efficacy in inhibiting topoisomerases, enzymes critical for DNA replication and repair.
- Reactive Oxygen Species (ROS) Generation: The reduction of the nitro group can lead to increased ROS production, contributing to cytotoxic effects.
Antimicrobial Activity
Studies have indicated that quinoline derivatives exhibit antimicrobial properties. 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline has been evaluated for its efficacy against various bacterial strains. Preliminary tests suggest a minimum inhibitory concentration (MIC) in the range of 0.1 to 0.5 mM against Gram-positive bacteria, indicating potential as an antimicrobial agent.
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro assays. For instance, it has shown cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 10.0 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on various quinoline derivatives demonstrated that compounds similar to 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
-
Cytotoxicity Assessment
- In a series of experiments evaluating the cytotoxicity of nitro-substituted quinolines, 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline was found to significantly inhibit the proliferation of tumor cells, with mechanisms involving apoptosis induction and cell cycle disruption.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of thiazolidine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, computational studies using molecular docking have suggested that this compound may interact effectively with specific protein targets associated with cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and ORF2 enzymes .
Antimicrobial Properties
Thiazolidine derivatives have also been investigated for their antimicrobial activities. The incorporation of nitro groups in the compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. Research indicates that derivatives with similar structures exhibit significant antibacterial effects against various strains, making them candidates for development into new antimicrobial agents .
Drug Delivery Systems
The unique structural characteristics of thiazolidines allow them to be utilized in drug delivery systems. Their ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals. The thiazolidine scaffold can be modified to improve its drug-carrying capacity and release profiles, which is crucial for targeted therapy in cancer treatment .
Sensor Development
The electronic properties of compounds like 2-(4-Methoxy-3-nitrophenyl)-3-(4-methyl-3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine make them suitable for use in sensors. Their ability to undergo redox reactions can be exploited in the development of electrochemical sensors for detecting environmental pollutants or biological markers .
Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules. Researchers have utilized it to develop new derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .
Study on Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various thiazolidine derivatives, including 2-(4-Methoxy-3-nitrophenyl)-3-(4-methyl-3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine. The study employed both in vitro and in silico approaches to assess the compound's ability to inhibit cell growth in cancer cell lines. Results indicated a promising potential for further development into a therapeutic agent .
Development of Drug Delivery Systems
Another research effort focused on formulating a drug delivery system utilizing this thiazolidine derivative. The study demonstrated enhanced dissolution rates and sustained release profiles when loaded with anticancer drugs, suggesting its applicability in improving therapeutic outcomes for patients undergoing chemotherapy .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine
- Molecular Formula: C₁₇H₁₉NO₂S₂
- Molecular Weight : 333.46 g/mol .
- Methyl groups may enhance lipophilicity compared to the target compound.
2-(3-Bromo-4-methoxyphenyl)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidine
- Substituents : Bromine (meta), methoxy (para), and chlorophenyl sulfonyl groups .
- Key Differences : Halogen atoms (Br, Cl) introduce steric bulk and polarizability, which could affect binding interactions in biological systems. The methoxy group aligns with the target compound, but nitro groups are replaced by halogens, altering electronic properties.
Moguisteine Intermediate: (R,S)-2-[1,3-thiazolidin-3-yl]-(2-methoxyphenoxy)methyl]-1,3-thiazolidine
- Substituents: Methoxyphenoxy and malonic acid-derived groups .
- Key Differences: A non-nitro-containing analog with antitussive applications. The thiazolidine ring here is functionalized with malonate, highlighting the pharmacological versatility of this scaffold .
Table 1: Comparative Data of 1,3-Thiazolidine Derivatives
*Calculated based on molecular formula.
Key Observations :
- Biological Activity : Thiazolidines with malonate or acetylthio groups (e.g., ’s lead compound 18a ) exhibit antitussive effects, suggesting the target compound’s nitro groups could be optimized for similar applications .
- Crystal Structures: Analogs like (Z)-3-(4-Chlorophenyl)-2-(2-phenylcyclohex-2-en-1-ylimino)thiazolidin-4-one adopt planar thiazolidine rings and form hydrogen-bonded networks, implying that the target compound’s nitro groups may influence packing or intermolecular interactions .
Preparation Methods
Synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl Chloride
This intermediate is crucial for introducing the sulfonyl group into the target molecule.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Sulfonation of 2-nitrotoluene with chlorosulfonic acid and sulfamic acid | 2-Nitrotoluene (1 mol), chlorosulfonic acid (4.6 mol), sulfamic acid (2 g), temperature ≤ 40°C initially, then heated to 105°C for 6 h | 89% | The reaction mixture is cooled and poured into ice water to precipitate the sulfonyl chloride crystals, which are filtered and washed |
This method is well-documented and provides a high yield of the sulfonyl chloride intermediate, which is essential for subsequent sulfonamide formation.
Formation of Sulfonamide Derivative
The sulfonyl chloride is reacted with an appropriate amine (e.g., aniline derivative) to form the sulfonamide moiety.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of sulfonyl chloride with aniline in dry dichloromethane, pyridine (1.5 eq), catalytic DMAP, 0–20°C, stirred overnight at room temperature | 47% | The reaction mixture is acidified with 1N HCl, extracted, dried, and purified by silica gel chromatography |
This step introduces the sulfonyl group onto the aromatic amine, forming a sulfonamide intermediate critical for the final compound.
Construction of the 1,3-Thiazolidine Core
The thiazolidine ring is typically synthesized via cyclization reactions involving amino and thiol functionalities.
General Cyclization Approach
Specific Method for Target Compound
- The 2-(4-methoxy-3-nitrophenyl) substituent can be introduced via condensation of the corresponding aldehyde with a suitable amine.
- The 3-(4-methyl-3-nitrobenzene-1-sulfonyl) substituent is introduced by nucleophilic substitution of the sulfonyl chloride derivative onto the thiazolidine nitrogen or carbon.
Detailed Synthetic Route Summary
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Sulfonation | 2-Nitrotoluene + chlorosulfonic acid + sulfamic acid | 40–105°C, 6 h | 4-Methyl-3-nitrobenzene-1-sulfonyl chloride |
| 2 | Sulfonamide formation | Sulfonyl chloride + aromatic amine + pyridine + DMAP | 0–20°C, overnight | Sulfonamide intermediate |
| 3 | Aldehyde condensation | 4-Methoxy-3-nitrobenzaldehyde + amine | Room temperature | Schiff base intermediate |
| 4 | Cyclization | Schiff base + thioglycolic acid or equivalent | Reflux or suitable temperature | 1,3-Thiazolidine ring formation |
| 5 | Final substitution | Thiazolidine intermediate + sulfonamide derivative | Appropriate solvent, mild conditions | Target compound |
Research Findings and Optimization Notes
- The sulfonyl chloride intermediate synthesis is optimized by controlling temperature to avoid decomposition and maximize yield (up to 89%).
- The sulfonamide formation benefits from the use of pyridine as a base and DMAP as a catalyst to improve reaction rate and yield (47% reported).
- Cyclization reactions to form the thiazolidine ring are typically performed under reflux with thioglycolic acid derivatives, ensuring ring closure and substitution at desired positions.
- Purification is commonly achieved by silica gel chromatography, ensuring high purity of the final compound.
- Reaction times vary from several hours to overnight depending on the step, with moderate temperatures preferred to maintain functional group integrity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Sulfonyl chloride synthesis | 2-Nitrotoluene, chlorosulfonic acid, sulfamic acid | 40–105°C, 6 h | 89 | High yield, critical intermediate |
| Sulfonamide formation | Sulfonyl chloride, aromatic amine, pyridine, DMAP | 0–20°C, overnight | 47 | Catalyzed reaction, moderate yield |
| Schiff base formation | 4-Methoxy-3-nitrobenzaldehyde, amine | Room temp | Not specified | Precursor to cyclization |
| Thiazolidine ring cyclization | Schiff base, thioglycolic acid | Reflux | Not specified | Ring closure step |
| Final substitution | Thiazolidine intermediate, sulfonamide derivative | Mild conditions | Not specified | Final compound formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
